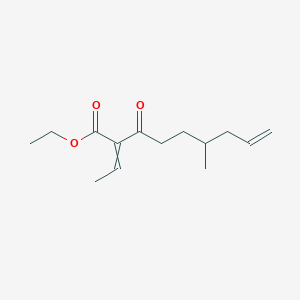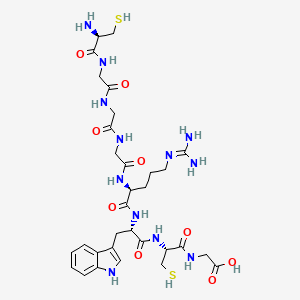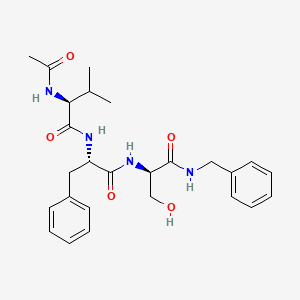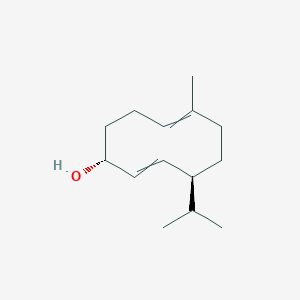
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine is a peptide compound composed of eight amino acids. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products Formed
Oxidation: Dityrosine, quinones, and other oxidative derivatives.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymes, alter cellular signaling, or disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanyl-L-tyrosine
- L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanyl-L-isoleucine
- L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanyl-L-tryptophan
Uniqueness
L-Tyrosyl-L-lysyl-L-alanylglycyl-L-valyl-L-alanyl-L-phenylalanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of tyrosine, lysine, and phenylalanine residues contributes to its potential biological activities and interactions with molecular targets.
Properties
CAS No. |
923017-74-7 |
|---|---|
Molecular Formula |
C43H65N9O10 |
Molecular Weight |
868.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H65N9O10/c1-24(2)20-34(43(61)62)51-41(59)33(22-28-12-8-7-9-13-28)50-38(56)27(6)48-42(60)36(25(3)4)52-35(54)23-46-37(55)26(5)47-40(58)32(14-10-11-19-44)49-39(57)31(45)21-29-15-17-30(53)18-16-29/h7-9,12-13,15-18,24-27,31-34,36,53H,10-11,14,19-23,44-45H2,1-6H3,(H,46,55)(H,47,58)(H,48,60)(H,49,57)(H,50,56)(H,51,59)(H,52,54)(H,61,62)/t26-,27-,31-,32-,33-,34-,36-/m0/s1 |
InChI Key |
CFNJPUPHSGUVFA-OQCVFIROSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)










![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)

![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
